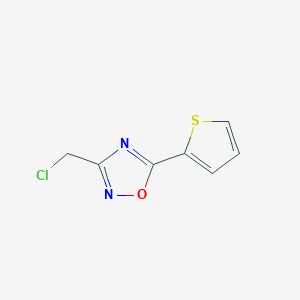

3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(chloromethyl)-5-thiophen-2-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2OS/c8-4-6-9-7(11-10-6)5-2-1-3-12-5/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVYZVJRSESVBCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383994 | |

| Record name | 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-06-1 | |

| Record name | 3-(Chloromethyl)-5-(2-thienyl)-1,2,4-oxadiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=306936-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, thiophene-2-amidoxime, followed by its cyclization with chloroacetyl chloride. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed experimental protocol, mechanistic insights, and characterization data to facilitate the successful synthesis and application of this valuable molecule.

Introduction: The Significance of Thiophene-Containing 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole moiety is a prominent scaffold in medicinal chemistry, recognized for its broad spectrum of biological activities and its role as a bioisostere for amide and ester groups, which can enhance metabolic stability and pharmacokinetic profiles.[1][2] When integrated with a thiophene ring, another privileged pharmacophore present in numerous FDA-approved drugs, the resulting hybrid molecules exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3] The title compound, this compound, incorporates these key structural features, making it a valuable building block for the synthesis of novel therapeutic agents. The presence of a reactive chloromethyl group at the 3-position of the oxadiazole ring provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for drug discovery programs.

Synthetic Strategy and Mechanistic Overview

The synthesis of this compound is most effectively achieved through a two-step process. This strategy hinges on the initial formation of a key intermediate, thiophene-2-amidoxime, which is subsequently acylated and cyclized to yield the target 1,2,4-oxadiazole. This approach is widely adopted for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles due to its reliability and the ready availability of the starting materials.[4][5]

The overall synthetic transformation can be visualized as follows:

Caption: Overall synthetic workflow.

Step 1: Synthesis of Thiophene-2-amidoxime. This initial step involves the nucleophilic addition of hydroxylamine to the nitrile group of 2-thiophenecarbonitrile. The reaction proceeds readily under reflux conditions in an alcoholic solvent.

Step 2: Synthesis of this compound. The thiophene-2-amidoxime, possessing both a nucleophilic amino group and a hydroxylamino group, reacts with the electrophilic chloroacetyl chloride. This is followed by an intramolecular cyclization and dehydration to form the stable 1,2,4-oxadiazole ring. This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride gas that is liberated during the reaction.[6]

Detailed Experimental Protocols

Materials and Instrumentation

| Reagent/Material | Grade | Supplier |

| 2-Thiophenecarbonitrile | ≥98% | Commercially Available |

| Hydroxylamine hydrochloride | ≥99% | Commercially Available |

| Sodium bicarbonate | ≥99.5% | Commercially Available |

| Ethanol | Anhydrous | Commercially Available |

| Chloroacetyl chloride | ≥98% | Commercially Available |

| Triethylamine | ≥99% | Commercially Available |

| Dichloromethane | Anhydrous | Commercially Available |

| Ethyl acetate | HPLC grade | Commercially Available |

| Hexane | HPLC grade | Commercially Available |

All reactions should be performed in a well-ventilated fume hood. Standard laboratory glassware, including round-bottom flasks, condensers, and dropping funnels, is required. Characterization of the products should be performed using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Step 1: Synthesis of Thiophene-2-amidoxime

Caption: Amidoxime formation workflow.

Procedure:

-

To a solution of hydroxylamine hydrochloride (1.5 equivalents) in water, add an equimolar amount of sodium bicarbonate in portions with stirring until effervescence ceases.

-

To this freshly prepared aqueous hydroxylamine solution, add a solution of 2-thiophenecarbonitrile (1.0 equivalent) in ethanol.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford thiophene-2-amidoxime as a solid. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Synthesis of this compound

Caption: Cyclization reaction workflow.

Procedure:

-

Dissolve thiophene-2-amidoxime (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise to the cooled reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain this compound as a solid.

Characterization of the Final Product

The structure of the synthesized this compound should be confirmed by a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₇H₅ClN₂OS |

| Molecular Weight | 200.64 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 306936-06-1 |

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): The proton NMR spectrum is expected to show a singlet for the chloromethyl protons (CH₂Cl) around δ 4.5-5.0 ppm. The protons of the thiophene ring will appear as multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

¹³C NMR (CDCl₃, 101 MHz): The carbon NMR spectrum should display a signal for the chloromethyl carbon around δ 40-45 ppm. The carbons of the oxadiazole ring are expected to resonate at approximately δ 165-175 ppm, and the thiophene carbons will appear in the aromatic region (δ 125-140 ppm).

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹): The IR spectrum should exhibit characteristic absorption bands for the C=N stretching of the oxadiazole ring around 1600-1650 cm⁻¹, and C-O-C stretching in the range of 1000-1250 cm⁻¹. The C-Cl stretching vibration is expected to be observed around 600-800 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) should be observable for the molecular ion peak and chlorine-containing fragments.

Safety and Handling

-

Chloroacetyl chloride is corrosive and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

-

Hydroxylamine hydrochloride is a potential skin and eye irritant.

-

Triethylamine is flammable and has a strong, unpleasant odor.

-

The final product, This compound , should be handled with care, assuming it may have potential biological activity.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This technical guide has outlined a reliable and well-documented synthetic route for the preparation of this compound. The two-step procedure, involving the formation of thiophene-2-amidoxime followed by cyclization with chloroacetyl chloride, provides an efficient means to access this valuable heterocyclic compound. The detailed experimental protocols and characterization guidelines provided herein are intended to support researchers in the successful synthesis and further exploration of this molecule in the context of drug discovery and development.

References

- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry.

- One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Directly from Nitrile and Hydroxylamine Hydrochloride Under Solvent-Free Conditions Using Potassium Fluoride as Catalyst and Solid Support. Taylor & Francis Online. (2010-09-13).

- Mild and Efficient One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles from Nitriles Medi

- New one step synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

- Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal.

- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chrom

- Supporting Information Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4- oxadiazoles with KCN leading to acetonitriles. Beilstein Journals.

- substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide.

- Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles.

- Synthesis, spectral analysis and antibacterial evaluation of N'- substituted-2-(5-(3-chlorophenyl).

- Synthesis of 5‐chloromethyl‐3‐substituted 1,2,4‐oxadiazoles.

- A Facile Synthesis of 3-Substituted 5-Oxo-1,2,4-thiadiazoles

- This compound. Protheragen.

- This compound.

- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.

- A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Publishing.

- A facile amidation of chloroacetyl chloride using DBU.

- 3-(chloromethyl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole. CHIRALEN.

- 2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds.

- The Reaction of Amidoximes with Chloroacetyl Chloride. SciSpace. (1991).

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PMC - PubMed Central.

- Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization. Organic & Biomolecular Chemistry (RSC Publishing).

- Mass spectrometric analysis of 1,2,4-oxadiazoles and 4,5-dihydro-1,2,4-oxadiazoles.

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. NIH.

- CN111205266A - Synthetic method of 2-thiopheneacetic acid.

- 2-acetothienone. Organic Syntheses Procedure.

- Organic synthesis advice (amide linker using chloroacetyl chloride)? Reddit. (2015-05-08).

- Synthesis, characterization and biological screening of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide. PubMed.

- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives.

- What is the suitable condition for formation of amide using chloroacetyl chloride as a reagent.

- Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simul

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Electrochemical synthesis of 1,2,4-oxadiazoles from amidoximes through dehydrogenative cyclization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. 20.198.91.3:8080 [20.198.91.3:8080]

- 6. This compound - Protheragen [protheragen.ai]

Technical Guide: Physicochemical Properties of 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical properties of the heterocyclic compound 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole . As a molecule incorporating the versatile 1,2,4-oxadiazole scaffold, a thiophene ring, and a reactive chloromethyl group, this compound serves as a valuable building block in medicinal chemistry and materials science. This document consolidates critical physicochemical data, presents detailed, field-proven protocols for experimental verification, and offers insights into the structural characteristics relevant to research and development applications. The guide is structured to provide both quick reference data and in-depth procedural knowledge essential for laboratory work.

Chemical Identity and Structure

This compound is a distinct isomer within the oxadiazole family, characterized by the specific placement of its substituents. The thiophene moiety is attached at the 5-position of the oxadiazole ring, while the reactive chloromethyl group is at the 3-position. This arrangement dictates its chemical reactivity and physical behavior.

-

IUPAC Name: this compound[1]

-

Canonical SMILES: C1=CSC(=C1)C2=NC(=NO2)CCl[1]

-

InChI Key: YVYZVJRSESVBCM-UHFFFAOYSA-N[1]

Caption: 2D structure of this compound.

Tabulated Physical Properties

The following table summarizes the key physical properties for this compound, compiled from supplier technical data sheets. These values are crucial for reaction setup, purification, and safety considerations.

| Property | Value | Unit | Source |

| Molecular Weight | 200.64 | g/mol | [1][2] |

| Melting Point | 67 | °C | |

| Boiling Point | 331.3 | °C (at 760 mmHg) | |

| Density | 1.421 | g/cm³ | |

| Flash Point | 154.1 | °C | |

| Refractive Index | 1.587 | - | |

| Purity | ≥95 | % | [1] |

Detailed Physicochemical Characteristics

Appearance and Physical State

At standard temperature and pressure, this compound is expected to be a solid, given its melting point of 67 °C. The appearance of related oxadiazole derivatives ranges from white to pale yellow crystalline solids.

Solubility Profile

While specific experimental solubility data for this compound is not widely published, the solubility of heterocyclic compounds can be predicted based on their structure. The presence of two aromatic rings (oxadiazole and thiophene) suggests low solubility in water. Aryl-substituted oxadiazoles generally exhibit good solubility in common organic solvents.

-

Predicted High Solubility: Dimethyl sulfoxide (DMSO), Dichloromethane (DCM), Chloroform (CHCl₃), Methanol (MeOH).

-

Predicted Moderate to Low Solubility: Ethyl acetate, Hexanes, Toluene.

-

Predicted Poor Solubility: Water.

The definitive solubility must be determined empirically, as outlined in the protocols section. This is a critical step before its use in solution-based reactions or biological assays.

Spectroscopic Profile (Predicted)

No publicly available, peer-reviewed spectra for this compound have been identified. The following profile is predicted based on the analysis of structurally similar compounds, particularly other 3- or 5-substituted 1,2,4-oxadiazoles. These predictions serve as a guide for researchers during characterization.

Proton Nuclear Magnetic Resonance (¹H NMR)

-

Thiophene Protons (3H): The three protons on the thiophene ring are expected to appear in the aromatic region, typically between δ 7.0-8.0 ppm . They will exhibit a characteristic coupling pattern (doublet of doublets, doublet, etc.) depending on their positions relative to the sulfur atom and the point of attachment.

-

Chloromethyl Protons (2H): The methylene protons (CH₂) of the chloromethyl group are deshielded by the adjacent electronegative chlorine atom and the oxadiazole ring. A singlet is expected in the range of δ 4.5-5.0 ppm . For comparison, the CH₂Cl protons in 5-(chloromethyl)-3-(phenyl)-1,2,4-oxadiazole appear around δ 4.8 ppm.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

-

Oxadiazole Carbons (C3 & C5): The two carbon atoms of the oxadiazole ring are highly deshielded and are expected to appear at approximately δ 165-175 ppm . The narrow chemical shift difference between C3 and C5 is characteristic of this ring system.

-

Thiophene Carbons (4C): The carbons of the thiophene ring will resonate in the aromatic region, typically between δ 125-140 ppm .

-

Chloromethyl Carbon (1C): The carbon of the CH₂Cl group is expected in the range of δ 35-45 ppm .

Infrared (IR) Spectroscopy

-

C=N Stretch: A characteristic sharp absorption band for the C=N bonds within the oxadiazole ring is expected around 1580-1620 cm⁻¹ .

-

C-O-C Stretch: The ether-like linkage within the ring should produce a strong band in the 1200-1280 cm⁻¹ region.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹ are indicative of the C-H bonds on the thiophene ring.

-

C-Cl Stretch: A band in the region of 700-800 cm⁻¹ can be attributed to the carbon-chlorine bond.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum should show a clear molecular ion (M⁺) peak at m/z ≈ 200. A characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at approximately one-third the intensity of the M⁺ peak) would be a definitive feature. Common fragmentation patterns would likely involve the loss of the chloromethyl group or cleavage of the thiophene ring.

Experimental Protocols for Verification

To ensure scientific integrity, all physical and spectral data should be verified in the laboratory. The following protocols are self-validating and represent standard methodologies in organic chemistry.

Caption: Workflow for the physicochemical characterization of the title compound.

Protocol: Melting Point Determination

Rationale: The melting point is a primary indicator of purity. A sharp melting range (typically < 1°C) is characteristic of a pure compound, while impurities lead to a depressed and broader melting range.

Methodology:

-

Sample Preparation: Place a small amount of the finely powdered, dry compound into a capillary tube, tapping gently to pack the material to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated digital melting point apparatus (e.g., Mel-Temp).

-

Rapid Determination (Optional): Heat the sample rapidly (10-20 °C/min) to find an approximate melting range. This saves time for the precise measurement.

-

Precise Determination: Using a fresh sample, heat the apparatus to about 20 °C below the approximate melting point found in step 3.

-

Heating Rate: Decrease the heating rate to 1-2 °C per minute. A slow rate is critical for accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).

-

Reporting: The melting point is reported as the range T₁ – T₂. Repeat the measurement at least twice to ensure reproducibility.

Protocol: Solubility Profile Assessment

Rationale: Understanding a compound's solubility is essential for designing reaction conditions, purification strategies (crystallization), and formulation for biological testing.

Methodology:

-

Solvent Selection: Prepare a panel of common laboratory solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, chloroform, DMSO, hexanes).

-

Sample Preparation: Add approximately 10 mg of the compound to a series of small, labeled test tubes.

-

Solvent Addition: To each tube, add the selected solvent dropwise (e.g., 0.1 mL at a time) while vortexing or agitating.

-

Observation: Observe for complete dissolution after each addition. Continue adding solvent up to a total volume of 1 mL.

-

Classification:

-

Soluble: If the compound dissolves completely in ≤ 1 mL of solvent.

-

Partially Soluble: If some, but not all, of the compound dissolves.

-

Insoluble: If no significant dissolution is observed.

-

-

Quantitative Assessment (Optional): For key solvents, prepare a saturated solution, filter out the excess solid, and determine the concentration of the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy with a calibration curve) to determine solubility in mg/mL.

Protocol: NMR Sample Preparation

Rationale: Proper sample preparation is paramount for obtaining high-resolution NMR spectra. The choice of deuterated solvent is critical to avoid large interfering solvent peaks.

Methodology:

-

Solvent Choice: Based on the solubility test, select an appropriate deuterated solvent (CDCl₃ or DMSO-d₆ are common starting points).

-

Weighing: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-30 mg for ¹³C NMR and transfer it to a clean, dry vial.

-

Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial. If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

-

Transfer: Vortex the vial until the sample is completely dissolved. Using a pipette with a cotton or glass wool plug to filter out any particulates, transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Analysis: Cap the NMR tube, wipe it clean, and insert it into the spectrometer for analysis.

Handling and Safety

Based on its structure, this compound should be handled with care. The chloromethyl group makes the compound a potential alkylating agent, which can be harmful. An analogous compound, 5-(chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole, is classified as harmful if swallowed, a skin irritant, and may cause respiratory irritation[3]. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

References

-

5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole. PubChem. Available at: [Link]. (Accessed: January 16, 2026).

-

This compound. Protheragen. Available at: [Link]. (Accessed: January 16, 2026).

-

Melting point determination. University of Calgary. Available at: [Link]. (Accessed: January 16, 2026).

-

To determine the melting point of given organic compound. MedPharma. Available at: [Link]. (Accessed: January 16, 2026).

-

NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]. (Accessed: January 16, 2026).

-

Supporting Information: Reactions of 3-(p-substituted-phenyl)-5-chloromethyl-1,2,4-oxadiazoles with KCN leading to acetonitriles. Beilstein Journal of Organic Chemistry. Available at: [Link]. (Accessed: January 16, 2026).

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). Available at: [Link]. (Accessed: January 16, 2026).

Sources

- 1. 3-(Chloromethyl)-5-(2-thienyl)-1,2,4-oxadiazole, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Maybridge | Fisher Scientific [fishersci.at]

- 2. This compound - Protheragen [protheragen.ai]

- 3. 5-(Chloromethyl)-3-(thiophen-2-yl)-1,2,4-oxadiazole | C7H5ClN2OS | CID 736830 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: Deconvoluting the Molecular Formula C7H5ClN2OS

An In-Depth Technical Guide to the Isomers and Nomenclature of C7H5ClN2OS

This guide provides a comprehensive technical exploration of the chemical formula C7H5ClN2OS, focusing on its principal isomer, 2-Amino-6-chlorobenzothiazole. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the intricacies of its nomenclature, synthesis, properties, and applications, grounding all claims in authoritative scientific literature.

The molecular formula C7H5ClN2OS represents a variety of structural isomers, each with unique chemical properties and potential applications. While several isomers exist, including 7-(chloromethyl)-[1][2]thiazolo[3,2-a]pyrimidin-5-one and 2-(chloromethyl)-3H-thieno[2,3-d]pyrimidin-4-one, the most prominent and extensively studied compound is 2-Amino-6-chlorobenzothiazole [1][3][4]. This guide will focus on this key isomer, a cornerstone building block in medicinal chemistry and dye synthesis[5][6][7].

The benzothiazole scaffold, a fusion of a benzene and a thiazole ring, is considered a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds[8][9]. Its unique electronic properties and ability to form various non-covalent interactions make it an attractive core for designing novel therapeutic agents and functional materials.

Structural Elucidation and IUPAC Nomenclature

The systematic name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for the primary isomer of C7H5ClN2OS is 6-chloro-1,3-benzothiazol-2-amine , more commonly known as 2-Amino-6-chlorobenzothiazole[6][10].

Breakdown of the IUPAC Name:

-

Benzothiazole: This is the parent heterocyclic system, indicating a benzene ring fused to a thiazole ring[11][12][13]. The standard IUPAC name is 1,3-benzothiazole.

-

Numbering: The numbering of the benzothiazole ring system starts from the sulfur atom (position 1), proceeds to the nitrogen (position 3), and then around the benzene ring.

-

Substituents:

-

2-Amino: An amino group (-NH2) is attached to carbon atom 2 of the thiazole ring.

-

6-chloro: A chlorine atom (-Cl) is attached to carbon atom 6 of the benzene ring.

-

The presence of the amino group at position 2 allows for tautomerism, but the amine form is predominant[14].

Caption: Structure and IUPAC numbering of 2-Amino-6-chlorobenzothiazole.

Synthesis and Mechanistic Pathways

The synthesis of 2-aminobenzothiazoles is a well-established area of organic chemistry. The most common and industrially significant method involves the oxidative cyclization of an arylthiourea, a process often referred to as the Hugerschoff reaction.

Primary Synthetic Route: From 4-Chlorophenylthiourea

A prevalent method for synthesizing 2-Amino-6-chlorobenzothiazole is the cyclization of 4-chlorophenylthiourea using an oxidizing agent like sulfuryl chloride (SO2Cl2) or bromine in a suitable solvent[1][8][15].

Mechanism: The reaction proceeds through an electrophilic attack on the sulfur of the thiourea, followed by an intramolecular cyclization onto the aromatic ring. Subsequent elimination steps lead to the formation of the stable benzothiazole ring system.

Caption: General workflow for the synthesis of 2-Amino-6-chlorobenzothiazole.

Experimental Protocol: Synthesis of 2-Amino-6-chlorobenzothiazole[1]

-

Reaction Setup: Suspend 186.5 parts of 4-chlorophenylthiourea in 850 parts of chlorobenzene with stirring.

-

Addition of Reagent: Uniformly add 185 parts of sulfuryl chloride over approximately 3 hours, maintaining the temperature between 40-45°C.

-

Reaction Monitoring: Observe for the cessation of gas evolution.

-

Solvent Removal: Remove the chlorobenzene via steam distillation. The remaining mixture is a suspension of 2-amino-6-chlorobenzothiazolium chloride.

-

Neutralization: Adjust the pH of the suspension to 8 using a 25% ammonia solution. This causes the crude product to agglomerate.

-

Isolation and Purification: Isolate the crude product by decantation and dry to obtain 2-Amino-6-chlorobenzothiazole. Further purification can be achieved by recrystallization from ethanol[3][16].

Physicochemical Properties and Data

A summary of the key physicochemical properties of 2-Amino-6-chlorobenzothiazole is presented below.

| Property | Value | Reference |

| Molecular Formula | C7H5ClN2S | [4] |

| Molecular Weight | 184.65 g/mol | [4] |

| CAS Number | 95-24-9 | [10] |

| Melting Point | 199-201 °C | [10] |

| Appearance | White to off-white solid/powder | [8] |

| SMILES | Nc1nc2ccc(Cl)cc2s1 | [10] |

| InChI Key | VMNXKIDUTPOHPO-UHFFFAOYSA-N | [10] |

Applications in Industry and Research

The unique structure of 2-Amino-6-chlorobenzothiazole makes it a valuable intermediate in several fields, from materials science to pharmacology.

Dyestuff Chemistry

2-Amino-6-chlorobenzothiazole is a critical diazo component in the synthesis of heterocyclic disperse dyes[5][6]. These dyes are used extensively for coloring synthetic fibers, particularly polyester, due to their brilliant colors and good fastness properties. The benzothiazole ring acts as a robust chromophore, and the amino group provides a site for diazotization, a key reaction in forming azo dyes.

Medicinal Chemistry and Drug Development

The benzothiazole scaffold is a cornerstone in the development of new therapeutic agents. Derivatives of 2-Amino-6-chlorobenzothiazole have been investigated for a wide range of biological activities:

-

Antimicrobial and Antitubercular Activity: The scaffold has been identified in screens against Mycobacterium tuberculosis[7]. The structural features of these compounds allow for interactions with essential enzymes in bacteria.

-

Anticancer Activity: Numerous benzothiazole derivatives have demonstrated potent anticancer properties[9][16]. They can function as enzyme inhibitors or interact with DNA, leading to cytotoxic effects in cancer cells.

-

Neuroprotective Agents: Certain benzothiazole derivatives, such as Riluzole, which contains a related scaffold, have shown neuroprotective properties and are used in the treatment of neurodegenerative diseases[14].

The versatility of the 2-amino group allows for the synthesis of a large library of derivatives, including amides, ureas, and Schiff bases, enabling extensive structure-activity relationship (SAR) studies[3][16].

Safety, Handling, and Toxicology

As with any chemical compound, proper handling and safety precautions are paramount.

-

Hazard Classifications: 2-Amino-6-chlorobenzothiazole is classified as acutely toxic if swallowed (Acute Tox. 4 Oral), a skin irritant (Skin Irrit. 2), a serious eye irritant (Eye Irrit. 2), and may cause respiratory irritation (STOT SE 3)[10].

-

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE, including gloves, eye shields, and a dust mask (type N95 or equivalent), should be worn[10].

-

Storage: It should be stored in a well-ventilated place, and the container kept tightly closed. It is classified as a combustible solid[10].

Conclusion

The molecular formula C7H5ClN2OS is most prominently represented by its isomer, 2-Amino-6-chlorobenzothiazole. This compound is not merely a chemical curiosity but a vital intermediate with significant industrial and research applications. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, has established it as a key building block in the creation of high-performance dyes and the exploration of novel therapeutic agents. A thorough understanding of its nomenclature, properties, and synthesis is essential for scientists and researchers aiming to leverage the potential of the benzothiazole scaffold.

References

-

Title: Synthesis of 2-amino-6-chlorobenzothiazole Source: PrepChem.com URL: [Link]

-

Title: Synthesis, Characterization and Antimicrobial studies of new novel derivatives of 2-amino-6- chlorobenzothiazole Source: SAS Publishers URL: [Link]

-

Title: 62773-09-5 (C7H5ClN2OS) Source: PubChemLite URL: [Link]

-

Title: Synthesis of some new 6-chloro-2-aminobenzothiazole and the study of their biological activities Source: Iraqi National Journal of Chemistry URL: [Link]

-

Title: Solid-Phase Synthesis of 2-Aminobenzothiazoles Source: National Institutes of Health (NIH) URL: [Link]

-

Title: 2-Amino-6-Chloro-Benzothiazole | Dyes Intermediate Source: Shubham Specialty Products URL: [Link]

- Title: US Patent 5374737A - Process for the preparation of 2-aminobenzothiazoles Source: Google Patents URL

-

Title: 1039847-82-9 (C7H5ClN2OS) Source: PubChemLite URL: [Link]

-

Title: Benzothiazole Source: Wikipedia URL: [Link]

-

Title: C7H5ClN2OS - Explore Source: PubChemLite URL: [Link]

-

Title: Showing Compound Benzothiazole (FDB010915) Source: FooDB URL: [Link]

-

Title: Benzothiazole | C7H5NS | CID 7222 Source: PubChem - NIH URL: [Link]

-

Title: Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis Source: National Institutes of Health (NIH) URL: [Link]

Sources

- 1. prepchem.com [prepchem.com]

- 2. PubChemLite - 62773-09-5 (C7H5ClN2OS) [pubchemlite.lcsb.uni.lu]

- 3. saspublishers.com [saspublishers.com]

- 4. scbt.com [scbt.com]

- 5. shubhamspecialty.com [shubhamspecialty.com]

- 6. pharmaceutical-tech.com [pharmaceutical-tech.com]

- 7. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-6-chlorobenzothiazole 99 95-24-9 [sigmaaldrich.com]

- 11. Benzothiazole - Wikipedia [en.wikipedia.org]

- 12. Showing Compound Benzothiazole (FDB010915) - FooDB [foodb.ca]

- 13. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Thieme E-Books & E-Journals [thieme-connect.de]

- 15. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

The Versatile Reactivity of the Chloromethyl Group on a 1,2,4-Oxadiazole Core: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The 1,2,4-Oxadiazole Motif and the Strategic Importance of the Chloromethyl Handle

The 1,2,4-oxadiazole ring is a privileged five-membered heterocycle that has garnered significant attention in the fields of medicinal chemistry and materials science. Its value stems from its role as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[1][2] The introduction of a chloromethyl group onto this scaffold provides a versatile synthetic handle, a reactive electrophilic site that allows for a diverse array of chemical transformations. This guide provides an in-depth exploration of the reactivity of the chloromethyl group on the 1,2,4-oxadiazole ring, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. Understanding and harnessing the reactivity of this functional group is paramount for the efficient construction of complex molecular architectures and the development of novel therapeutic agents.

Core Reactivity: The Chloromethyl Group as an Electrophilic Target

The primary mode of reactivity for the chloromethyl group attached to the 1,2,4-oxadiazole ring is its susceptibility to nucleophilic attack. The electron-withdrawing nature of the 1,2,4-oxadiazole ring enhances the electrophilicity of the methylene carbon, making it an excellent substrate for SN2 reactions. This section will delve into the various classes of nucleophiles that can be effectively employed to functionalize this position.

Nucleophilic Substitution Reactions: A Gateway to Molecular Diversity

The displacement of the chloride ion by a wide range of nucleophiles is the most common and synthetically useful transformation of chloromethyl-1,2,4-oxadiazoles. This allows for the introduction of various functionalities, including amines, ethers, thioethers, and carbon-based substituents.

The reaction of chloromethyl-1,2,4-oxadiazoles with primary and secondary amines provides a straightforward route to the corresponding aminomethyl derivatives, which are valuable building blocks in medicinal chemistry.

Experimental Protocol: Synthesis of 3-(5-((4-Arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-2-yl)phenol Derivatives [1]

This protocol details the alkylation of piperazine aryl derivatives with a chloromethyl-1,3,4-oxadiazole. The principles are directly applicable to 1,2,4-oxadiazole analogues.

Step 1: Reactant Preparation

-

In a round-bottom flask, dissolve 3-(5-(chloromethyl)-1,3,4-oxadiazol-3-yl)phenol (1 equivalent) in tetrahydrofuran (THF).

-

Add the desired piperazine aryl derivative (1.1 equivalents).

-

Add pyridine (3 equivalents) as a base.

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 16 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in heptane (e.g., 0-40%).

| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | Pyridine | THF | Room Temp. | 16 | High |

| 2 | K₂CO₃ | ACN | 90 °C | 24 | Lower |

| 3 | DIPEA | THF | Room Temp. | 24 | Traces |

| 4 | Cs₂CO₃ | THF | Room Temp. | 24 | Traces |

Table 1: Optimization of N-Alkylation Reaction Conditions.[1]

Causality Behind Experimental Choices: The use of pyridine in THF at room temperature was found to be optimal, providing a high yield of the desired product.[1] Higher temperatures and different base/solvent combinations led to lower yields, likely due to side reactions or decomposition. Pyridine acts as a mild, non-nucleophilic base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. THF is a suitable aprotic solvent that dissolves the reactants and does not interfere with the SN2 reaction.

The chloromethyl group readily participates in Williamson-type ether synthesis, reacting with alkoxides or phenoxides to form the corresponding ethers. This is a powerful method for introducing a variety of alkoxy and aryloxy moieties.

Experimental Protocol: Synthesis of (5-(Substituted-phenyl-1,2,4-oxadiazol-5-yl)methyl) 2-(3-oxo-2,3-dihydro-4H-benzo[b][1][3]oxazin-4-yl)acetate [4]

Step 1: Reactant Preparation

-

Dissolve 2-(3-oxo-2,3-dihydro-4H-benzo[b][1][3]oxazin-4-yl)acetic acid (1.0 equivalent) in dry N,N-dimethylformamide (DMF).

-

Add caesium carbonate (1.5 equivalents) to form the carboxylate salt in situ.

-

Add the desired 5-(chloromethyl)-3-substituted-phenyl-1,2,4-oxadiazole (1.0 equivalent).

Step 2: Reaction Execution

-

Stir the reaction mixture at room temperature for 16-18 hours.

-

Monitor the reaction progress by TLC.

Step 3: Work-up

-

Upon completion, pour the reaction mixture into ice-cold water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 4: Purification

-

Purify the crude product by column chromatography.

Causality Behind Experimental Choices: Caesium carbonate is a strong base that effectively deprotonates the carboxylic acid to form the nucleophilic carboxylate. DMF is a polar aprotic solvent that facilitates SN2 reactions by solvating the cation and leaving the "naked" anion as a potent nucleophile. The reaction is performed at room temperature to minimize potential side reactions.

The high nucleophilicity of sulfur-based nucleophiles makes them excellent partners for reactions with chloromethyl-1,2,4-oxadiazoles, leading to the formation of thioethers. A common strategy involves the initial formation of a thiocyanate intermediate, which is then reacted with a nucleophile.

Experimental Protocol: Synthesis of Thioethers from 3-Aryl-5-chloromethyl-1,2,4-oxadiazoles [1]

Step 1: Synthesis of the Thiocyanate Intermediate

-

In a reaction vessel, dissolve the 3-aryl-5-chloromethyl-1,2,4-oxadiazole in triethylene glycol.

-

Add ammonium thiocyanate (NH₄SCN).

-

Heat the mixture at 60 °C.

-

Monitor the reaction until the starting material is consumed.

-

Isolate the 5-thiocyanato-3-aryl-1,2,4-oxadiazole intermediate.

Step 2: Synthesis of the Thioether

-

React the isolated 5-thiocyanato-3-aryl-1,2,4-oxadiazole with a secondary or tertiary alcohol in solvent-free conditions.

-

Heat the mixture at 60 °C for 10-30 minutes.

-

The thioether derivative is formed via a modified Riemschneider reaction.

Causality Behind Experimental Choices: The two-step procedure allows for a controlled synthesis of the thioether. The initial formation of the thiocyanate provides a stable intermediate. The subsequent solvent-free reaction with an alcohol is an efficient method to form the C-S bond. Triethylene glycol is a high-boiling polar solvent suitable for the first step, while the solvent-free conditions in the second step can lead to higher reaction rates and easier purification.

Oxidation of the Chloromethyl Group: Accessing Higher Oxidation States

The chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid, providing entry into a different class of functionalized 1,2,4-oxadiazoles. Several classic named reactions are applicable for this transformation, although their application to this specific heterocyclic system requires careful consideration of reaction conditions to avoid side reactions involving the oxadiazole ring.

Sommelet Reaction: Conversion to Aldehydes

The Sommelet reaction provides a method for the conversion of benzyl halides to aldehydes using hexamine (hexamethylenetetramine) and water.[5] This reaction is applicable to heteroaromatic systems and represents a viable route for the synthesis of 1,2,4-oxadiazole carboxaldehydes.

General Reaction Scheme:

-

Formation of the Quaternary Ammonium Salt: The chloromethyl-1,2,4-oxadiazole reacts with hexamine to form a quaternary ammonium salt.

-

Hydrolysis: The salt is then hydrolyzed under aqueous conditions to yield the aldehyde.

Kornblum Oxidation: An Alternative Route to Aldehydes

The Kornblum oxidation converts alkyl halides to carbonyl compounds using dimethyl sulfoxide (DMSO) as the oxidant in the presence of a base.[6] This method is particularly useful for activated halides, such as benzylic and allylic halides, making it a promising candidate for the oxidation of chloromethyl-1,2,4-oxadiazoles.

General Reaction Scheme:

-

SN2 Displacement: The chloromethyl group is displaced by the oxygen atom of DMSO to form an alkoxysulfonium salt.

-

Elimination: In the presence of a mild base (e.g., triethylamine), an elimination reaction occurs to furnish the aldehyde and dimethyl sulfide.

Hass-Bender Oxidation: A Nitroalkane-Based Method

The Hass-Bender oxidation utilizes the sodium salt of 2-nitropropane to convert benzyl halides to benzaldehydes.[7] This reaction proceeds through a different mechanism involving a pericyclic reaction and can be a useful alternative to other oxidation methods.

Reduction of the Chloromethyl Group: Towards Methyl-Substituted Oxadiazoles

The reductive dehalogenation of the chloromethyl group to a methyl group can be a crucial transformation in a synthetic sequence. Catalytic hydrogenation is a common and effective method for this purpose.

Catalytic Hydrogenation

The chloromethyl group can be reduced to a methyl group via catalytic hydrogenation. This typically involves reacting the chloromethyl-1,2,4-oxadiazole with hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C), and a base to neutralize the HCl formed.

General Reaction Conditions:

-

Substrate: Chloromethyl-1,2,4-oxadiazole

-

Catalyst: Palladium on carbon (Pd/C)

-

Hydrogen Source: H₂ gas

-

Base: A non-nucleophilic base such as triethylamine or potassium carbonate

-

Solvent: A solvent inert to hydrogenation, such as ethanol, methanol, or ethyl acetate.

Conclusion and Future Outlook

The chloromethyl group on a 1,2,4-oxadiazole ring is a highly valuable and versatile functional group for the elaboration of this important heterocyclic scaffold. Its reactivity is dominated by nucleophilic substitution, providing access to a wide array of derivatives with potential applications in drug discovery and materials science. Furthermore, the chloromethyl group can be transformed into other key functional groups such as aldehydes, carboxylic acids, and methyl groups through oxidation and reduction reactions. This guide has provided a comprehensive overview of these transformations, complete with mechanistic insights and practical experimental protocols. As the demand for novel and complex molecular architectures continues to grow, a thorough understanding of the reactivity of such key building blocks will remain essential for the advancement of chemical synthesis.

References

-

A new series of thioethers containing a 1,2,4-oxadiazole ring were synthesized by the modified Riemschneider reaction. The corresponding thiocyanate derivatives of 1,2,4-oxadiazoles were obtained in good yields by the reaction of 3-aryl-5-chloromethyl-1,2,4-oxadiazole compounds with NH4SCN in triethylene glycol at 60 °C as a new method. Thioether derivatives were synthesized by reacting 5-thiocyanato-3-aryl-1,2,4-oxadiazole with various tertiary or secondary alcohols in solvent-free conditions for 10–30 min at 60 °C. The synthesized compounds were characterized by various spectroscopic methods (FTIR, ¹H NMR, ¹³C NMR, and HRMS). (URL: [Link])

-

Lankau et al. reported the synthesis of 3-aryl-1,2,4-oxadiazoles and 5-aryl-1,2,4-oxadiazoles (Scheme 3). 3-aryl-1,2,4-oxadiazoles were reported to be prepared by direct alkylation of imidazole or triazole with 3-aryl-5-chloromethyl-1,2,4-oxadiazole, using acetone and potassium carbonate. (URL: [Link])

-

The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be converted into hydroxymethyl, cyanomethyl, formyl, (dialkyl- amino)methyl, and other functional groups. (URL: [Link])

-

The Sommelet reaction is the process whereby aldehydes are produced from alkyl halides by the action of hexamine. (URL: [Link])

-

3-(Chloromethyl)-5-phenyl-1,2,4-oxadiazole is used as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of central nervous system agents and anti-inflammatory drugs. Its reactive chloromethyl group allows for easy alkylation or attachment to other molecules. (URL: [Link])

-

The Williamson ether synthesis is an organic reaction, forming an ether from an organohalide and a deprotonated alcohol (alkoxide). (URL: [Link])

-

The Kornblum oxidation, named after Nathan Kornblum, is an organic oxidation reaction that converts alkyl halides and tosylates into carbonyl compounds. (URL: [Link])

-

The Sommelet reaction is an organic reaction in which a benzyl halide is converted to an aldehyde by action of hexamine and water. (URL: [Link])

-

A Sommelet reaction with 2-aryl-4-chlormethyl-oxazoles has been reported. (URL: [Link])

-

The Kornblum oxidation is the oxidation of alkyl halides to aldehydes and ketones, using DMSO in the presence of a base. (URL: [Link])

-

The title compound, {4-[5-(4-tert-Butylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}methanol, was obtained by reacting 2-[4-(bromomethyl)phenyl]-5-(4-tert-butylphenyl)-1,3,4-oxadiazole and potassium hydroxide in N,N-dimethyllformamide. (URL: [Link])

-

In organic chemistry, the Hass–Bender oxidation is an organic oxidation reaction that converts benzyl halides into benzaldehydes using the sodium salt of 2-nitropropane as the oxidant. (URL: [Link])

-

The same work also demonstrated that amidoxime 268 could be reacted with chloroacetic anhydride to produce the extremely useful 5-chloromethyl-1,2,4-oxadiazole 272, which could be converted to the amine 273 and thence into sulfonamides and amides. (URL: [Link])

-

Synthesis of novel heterocyclic derivatives of 1-amino-3-(3-(5-((4-phenylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenoxy)propan-2-ol is focused on specific piperazine and piperidine derivatives of 1,3,4-oxadiazole. (URL: [Link])

-

A novel succession of synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H- benzo[b][1][3] oxazin-4-yl)acetate derivatives have been synthesized in ethical yields. (URL: [Link])

-

The synthesis of novel 4β-aryl-1-methyl-3α-(3-substituted-1,2,4-oxadiazol-5-yl) piperidines, bioisosteres of ester (+)-1, is described. (URL: [Link])

-

Synthesis of 1‐((5‐phenyl‐1,3,4‐oxadiazol‐2‐yl) methyl) quinoxalin‐2(1H)‐one hybrid. (URL: [Link])

-

New derivatives of 5-phenyl-1,3,4-oxadiazole substituted at position 2 with (bromomethyl)phenyl or bromoalkyl groups were obtained via microwave-assisted cyclodehydration. (URL: [Link])

-

A novel succession of synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H- benzo[b][1][3] oxazin-4-yl)acetate derivatives have been synthesized. (URL: [Link])

Sources

- 1. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-(CHLOROMETHYL)-3-PHENYL-1,2,4-OXADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 3. organicreactions.org [organicreactions.org]

- 4. Bot Verification [rasayanjournal.co.in]

- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 6. Kornblum oxidation - Wikipedia [en.wikipedia.org]

- 7. Hass–Bender oxidation - Wikipedia [en.wikipedia.org]

Thiophene-Substituted 1,2,4-Oxadiazoles: A Privileged Scaffold for Modulating Biological Activity

An In-Depth Technical Guide

Abstract

The strategic combination of distinct pharmacophores into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of a particularly promising hybrid scaffold: thiophene-substituted 1,2,4-oxadiazoles. The 1,2,4-oxadiazole ring, a bioisostere of amide and ester functionalities, confers metabolic stability and favorable physicochemical properties, while the thiophene moiety is a prevalent feature in numerous clinically approved drugs, valued for its ability to engage in diverse receptor interactions.[1][2] This document synthesizes current research to explore the synthesis, structure-activity relationships (SAR), and significant biological activities of these compounds, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective potential. Detailed experimental protocols and mechanistic pathways are provided to equip researchers and drug development professionals with actionable insights into this versatile chemical class.

Introduction: The Rationale for a Hybrid Scaffold

In the quest for novel therapeutic agents, the molecular hybridization approach has emerged as a powerful strategy. It involves the covalent linking of two or more pharmacophoric units to create a new hybrid compound with potentially enhanced affinity, improved efficacy, or a novel mechanism of action compared to the individual components.

-

The 1,2,4-Oxadiazole Core: This five-membered heterocycle is a "privileged" structure in drug design. Its key advantage lies in its role as a bioisosteric replacement for amide and ester groups, which are often susceptible to enzymatic hydrolysis.[1] This substitution can significantly improve a drug candidate's metabolic stability and oral bioavailability.[3] Furthermore, the 1,2,4-oxadiazole ring is chemically robust and acts as a rigid linker, positioning substituents in a well-defined spatial orientation for optimal target engagement.[4]

-

The Thiophene Moiety: Thiophene is another critical building block in medicinal chemistry, present in numerous commercial drugs.[2] Its sulfur atom can participate in hydrogen bonding and other non-covalent interactions, while the aromatic ring can engage in π-π stacking. This versatility allows thiophene-containing molecules to bind to a wide range of biological targets.[5]

The conjugation of these two scaffolds creates a molecule with a unique electronic and steric profile, opening avenues to explore a wide chemical space and diverse biological targets. This guide delves into the tangible outcomes of this strategy.

Synthetic Strategies and Methodologies

The construction of the 3,5-disubstituted 1,2,4-oxadiazole ring is the central challenge in synthesizing these target compounds. The most prevalent and reliable method involves the coupling of an amidoxime with a carboxylic acid (or its activated derivative), followed by a cyclodehydration step.

General Synthetic Workflow

The primary pathway involves preparing a thiophene-containing amidoxime or a thiophene-containing carboxylic acid as a key intermediate. The subsequent reaction between the amidoxime and the carboxylic acid, often facilitated by a coupling agent, forms an O-acyl amidoxime intermediate which then undergoes thermal or acid/base-catalyzed cyclization to yield the desired 1,2,4-oxadiazole.[6][7]

Caption: General synthetic routes to thiophene-substituted 1,2,4-oxadiazoles.

Detailed Experimental Protocol: Synthesis of 3-(Thiophen-2-yl)-5-phenyl-1,2,4-oxadiazole

This protocol provides a representative, self-validating system for the synthesis of a model compound, adapted from established methodologies.[6][7]

Materials:

-

Thiophene-2-carboxamidoxime

-

Benzoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Toluene

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add thiophene-2-carboxamidoxime (1.0 eq), benzoic acid (1.1 eq), and EDC·HCl (1.5 eq).

-

Solvent Addition: Add anhydrous DMF (20 mL) via syringe and stir the mixture at room temperature. Causality Note: DMF is an excellent polar aprotic solvent for this reaction, ensuring all reactants are fully dissolved for a homogenous reaction.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:EtOAc eluent system. The reaction is typically complete within 6-8 hours, indicated by the consumption of the starting amidoxime.

-

Workup: Upon completion, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with saturated NaHCO₃ solution (2 x 50 mL) to remove unreacted benzoic acid, followed by brine (1 x 50 mL). Trustworthiness Note: The bicarbonate wash is a critical step to ensure the purity of the intermediate by removing acidic starting material.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude O-acyl amidoxime intermediate.

-

Cyclodehydration: Transfer the crude intermediate to a flask, add toluene (30 mL), and reflux the mixture at 110°C for 4-6 hours. Monitor the formation of the oxadiazole product by TLC. Causality Note: Thermal energy drives the intramolecular cyclization and subsequent dehydration to form the stable aromatic oxadiazole ring.

-

Purification: After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel (9:1 Hexane:EtOAc) to afford the pure 3-(thiophen-2-yl)-5-phenyl-1,2,4-oxadiazole.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Anticancer Activity

The conjugation of thiophene and 1,2,4-oxadiazole has yielded compounds with significant antiproliferative activity against various cancer cell lines.[8] The mechanism often involves the induction of apoptosis and cell cycle arrest.

One notable study identified a thiophene-1,2,4-oxadiazole derivative with potent activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines.[9] This compound was found to be a strong inhibitor of topoisomerase II (Topo II) and induced cell cycle arrest at the G1 phase.[9]

Mechanistic Pathway: p53-Mediated Apoptosis

The pro-apoptotic behavior of lead compounds is often mediated through the p53 tumor suppressor pathway. Upon DNA damage or cellular stress induced by the compound, p53 levels increase, leading to the transcriptional activation of pro-apoptotic genes like Puma and Bax, and the downregulation of anti-apoptotic proteins like Bcl-2.[9]

Caption: p53-mediated apoptotic pathway induced by a Topo II inhibitor.

Summary of Anticancer Activity Data

| Compound ID/Description | Target Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 39 (Thiophene-1,2,4-oxadiazole) | MCF-7 (Breast) | 0.19 ± 0.05 | Topo II inhibition, G1 arrest, p53 activation | [9] |

| Compound 39 (Thiophene-1,2,4-oxadiazole) | HCT-116 (Colon) | >10 | - | [9] |

| Compound 4 (Thiophene-1,3,4-oxadiazole) | Caco-2 (Colon) | 5.3 | Cytotoxic | [10] |

| Compound 16 (1,2,4-oxadiazole hybrid) | MCF-7 (Breast) | 81 | Cytotoxic | [8] |

Protocol: In Vitro Cytotoxicity (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality Note: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Antimicrobial Activity

The scaffold has demonstrated broad-spectrum activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[5][11] The structure-activity relationship (SAR) studies indicate that antibacterial activity is highly dependent on the nature and position of substituents on the terminal rings.[3][12]

Notably, certain thiophene-based oxadiazole derivatives have shown potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[12] A spiro-indoline-oxadiazole derivative containing a thiophene moiety displayed highly specific and potent activity against Clostridium difficile, a critical therapeutic need, with MIC values of 2 to 4 μg/mL.[13]

Summary of Antimicrobial Activity Data

| Compound ID/Description | Target Microorganism | MIC (µg/mL) | Reference |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | 2 - 4 | [13] |

| Compound 9a (Thienyl-oxadiazole) | Staphylococcus aureus | 62.5 | [5] |

| Compound 9a (Thienyl-oxadiazole) | Bacillus subtilis | 31.25 | [5] |

| Compound 9a (Thienyl-oxadiazole) | Escherichia coli | 62.5 | [5] |

| Compound (IV)6 (Thienyl-oxadiazole) | Staphylococcus aureus | 25 | [11] |

| Compound (IV)6 (Thienyl-oxadiazole) | Candida albicans | 100 | [11] |

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Inoculation: Dilute the standardized bacterial suspension in broth and add it to each well to achieve a final concentration of 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory and Neuroprotective Potential

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Thiophene-1,2,4-oxadiazoles have emerged as potent anti-inflammatory agents. A key mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[14] In response to stimuli like lipopolysaccharide (LPS), the NF-κB dimer (p65/p50) is released and translocates to the nucleus, where it induces the expression of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[14]

Caption: Inhibition of the NF-κB pathway by a 1,2,4-oxadiazole derivative.[14]

Neuroprotective Activity

Oxidative stress is a major contributor to neurodegenerative diseases and ischemic stroke.[15] Certain 1,2,4-oxadiazole derivatives have shown significant neuroprotective effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm. In the presence of an activator compound, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), upregulating the expression of protective enzymes like heme oxygenase-1 (HO-1).[15]

One study found that a lead 1,2,4-oxadiazole compound could inhibit reactive oxygen species (ROS) accumulation, restore mitochondrial membrane potential, and significantly reduce brain infarction in an animal model of stroke.[15]

Conclusion and Future Directions

The amalgamation of the thiophene ring and the 1,2,4-oxadiazole core has proven to be a highly fruitful strategy in medicinal chemistry. The resulting hybrid molecules exhibit a remarkable breadth of biological activities, including potent and sometimes highly specific anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. The inherent "drug-like" properties conferred by these two scaffolds—metabolic stability from the oxadiazole and versatile binding interactions from the thiophene—make them exceptional candidates for further development.

Future research should focus on multi-target drug design, leveraging this scaffold to simultaneously address complex disease pathways. Further optimization of pharmacokinetic and pharmacodynamic profiles through targeted structural modifications will be crucial in translating the profound in vitro potential of these compounds into clinically successful therapeutics.

References

-

Mohammed, I., et al. (2021). Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. PMC. [Link]

-

Sharba, A. H. K., et al. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 10(9), 1161-1168. [Link]

-

Sharba, A. H. K., et al. (2005). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. ResearchGate. [Link]

-

Desai, N. C., et al. (2011). Synthesis and antimicrobial screening of 1,3,4-oxadiazole and clubbed thiophene derivatives. ResearchGate. [Link]

-

Anonymous. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. [Link]

-

El-Helw, E. A. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Publishing. [Link]

-

El-Helw, E. A., et al. (2024). Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide. Future Medicinal Chemistry, 16(5), 439-451. [Link]

-

Makhlynets, O. V., et al. (2016). Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics. ACS Infectious Diseases, 2(4), 285-291. [Link]

-

Gouda, M. A., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 15(1), 502-516. [Link]

-

Anonymous. (2025). A two-decade overview of oxadiazole derivatives as promising anticancer agents. RSC Publishing. [Link]

-

Anonymous. (n.d.). Thiophene anti-inflammatory, and antioxidant properties of 1,3,4‒thiadiazoline‒6-sulfanylthiopyran-4(1H)-one hybrids. [Link]

-

Anonymous. (2011). Synthesis of novel 1,2,4-oxadiazoles and analogues as potential anticancer agents. European Journal of Medicinal Chemistry, 46(7), 3085-3092. [Link]

-

Gouda, M. A., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. ResearchGate. [Link]

-

Anonymous. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. PMC - NIH. [Link]

-

Anonymous. (n.d.). A Review on Substituted 1,3,4-Oxadiazole and its Biological Activities. IJRESM. [Link]

-

Anonymous. (n.d.). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. [Link]

-

Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archives of Pharmacy, 355(7), e2200045. [Link]

-

Goud, T. S., et al. (n.d.). Synthesis, Characterization and Biological Activity of Some Thiophene Substituted Biheterocycles Containing Oxadiazoles. ResearchGate. [Link]

-

Zhang, J., et al. (2021). Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke. Neurochemistry International, 148, 105103. [Link]

-

Anonymous. (n.d.). Synthesis and anti-inflammatory activity of 1-acylthiosemicarbazides, 1,3,4-oxadiazoles, 1,3,4-thiadiazoles and 1,2,4-triazole-3-thiones. ResearchGate. [Link]

-

Anonymous. (2011). Review on Biological Activities of 1,3,4-Thiadiazole Derivatives. Journal of Applied Pharmaceutical Science. [Link]

-

Kumar, D., et al. (2019). Structure–Activity Relationship for the Oxadiazole Class of Antibacterials. ACS Medicinal Chemistry Letters, 10(11), 1541-1546. [Link]

-

Zhang, H., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(17), 127373. [Link]

-

Sharma, G., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3989-4011. [Link]

-

Anonymous. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. [Link]

-

Anonymous. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. [Link]

-

Anonymous. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. PubMed. [Link]

-

Anonymous. (n.d.). Insight into the Synthesis, Biological Activity, and Structure-Activity Relationship of 1,2,4-Oxadiazole and Analogs: A Comprehensive Review. ResearchGate. [Link]

-

Anonymous. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link]

-

Anonymous. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron, 68(38), 7935-7940. [Link]

-

Anonymous. (2014). Synthesis and biological evaluation of novel marine-derived indole-based 1,2,4-oxadiazoles derivatives as multifunctional neuroprotective agents. ResearchGate. [Link]

-

Anonymous. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. MDPI. [Link]

Sources

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07048D [pubs.rsc.org]

- 3. Structure–Activity Relationship for the Oxadiazole Class of Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biointerfaceresearch.com [biointerfaceresearch.com]

- 11. researchgate.net [researchgate.net]

- 12. Exploration of the Structure-Activity Relationship of 1,2,4-Oxadiazole Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antimicrobial activity of thiophene-based heterocycles derived from thiophene-2-carbohydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and biological evaluation of 1,2,4-oxadiazole core derivatives as potential neuroprotectants against acute ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(Chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole as a Pivotal Chemical Intermediate

This guide provides a comprehensive technical overview of 3-(chloromethyl)-5-(thiophen-2-yl)-1,2,4-oxadiazole, a heterocyclic compound of significant interest in modern synthetic and medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, and strategic applications, particularly as a versatile building block in the development of complex bioactive molecules. This document is intended for researchers, chemists, and professionals in the field of drug discovery and development who seek to leverage this intermediate in their synthetic programs.

Introduction: The Strategic Value of a Multifunctional Intermediate

At its core, this compound is a carefully designed molecular scaffold. Its structure is not a random assortment of atoms but a deliberate convergence of three key functional components:

-